3-chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride
Description
3-chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is a heterocyclic compound that features a pyridine ring substituted with chlorine, fluorine, and a pyrrolidine moiety
Properties
CAS No. |
2731014-13-2 |
|---|---|
Molecular Formula |
C10H14Cl3FN2 |
Molecular Weight |
287.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: The pyridine derivative undergoes a substitution reaction with sodium methoxide to yield an intermediate compound.
Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine moiety.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, palladium on carbon (Pd/C), ammonium formate.
Oxidation and Reduction: Common oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
3-chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Material Science: Its chemical properties can be exploited in the synthesis of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The chlorine and fluorine atoms on the pyridine ring can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-chloro-5-fluoropyrimidine: Another halogenated heterocycle with applications in organic synthesis.
Uniqueness
3-chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the pyrrolidine moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
